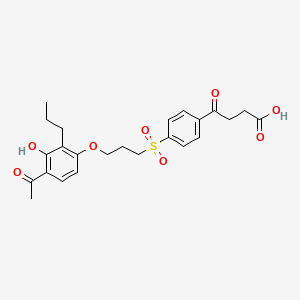

4-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl)-gamma-oxobenzenebutanoic acid

Übersicht

Beschreibung

L-648051 ist eine chemische Verbindung, die als Leukotrien-D4-Rezeptor-Antagonist bekannt ist. Es spielt eine wichtige Rolle bei der Behandlung von Arrhythmien, also unregelmäßigen Herzschlägen. Leukotrien D4 ist ein Molekül, das an Entzündungsreaktionen beteiligt ist. Durch die Blockierung seines Rezeptors kann L-648051 helfen, Erkrankungen im Zusammenhang mit Entzündungen und allergischen Reaktionen zu behandeln .

Vorbereitungsmethoden

Die Synthese von L-648051 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Die genaue Syntheseroute und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht allgemein veröffentlicht. Im Allgemeinen beinhaltet sie organische Synthesetechniken wie Veresterung, Sulfonierung und Cyclisierungsreaktionen. Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung dieser Schritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

L-648051 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Mechanism of Action

This compound functions primarily as a leukotriene D4 receptor antagonist . By inhibiting this receptor, it plays a significant role in managing inflammatory responses and conditions related to allergic reactions and arrhythmias. The compound’s ability to block leukotriene D4 is critical for developing anti-inflammatory drugs and treatments for cardiovascular diseases .

Research Findings

Recent studies indicate that derivatives of this compound exhibit significant enzyme inhibition against carbonic anhydrase IX, which is implicated in tumor growth and metastasis. For instance, certain analogs showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating selectivity over CA II . This selectivity is crucial for minimizing side effects in therapeutic applications.

Antimicrobial Research

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. In vitro studies revealed that specific derivatives exhibited up to 80.69% inhibition at concentrations of 50 µg/mL, indicating a promising antibacterial efficacy comparable to standard antibiotics . Additionally, the compound has shown potential anti-biofilm activity against Klebsiella pneumoniae, which is significant given the challenges posed by biofilm-associated infections.

Case Studies

- Antibacterial Efficacy : A study demonstrated that certain derivatives of the compound significantly inhibited bacterial growth and biofilm formation, suggesting their potential use in treating infections resistant to conventional antibiotics .

- Toxicity Evaluations : Research into the toxicity profiles of these compounds indicated that they possess lower toxicity compared to traditional antimicrobial agents, making them suitable candidates for further development .

Biochemical Studies

In Silico Evaluations

Computational studies have been employed to predict the pharmacokinetic properties and molecular interactions of this compound with biological targets. Molecular docking studies revealed favorable binding interactions with CA IX, supporting its potential as a therapeutic agent in cancer treatment .

Cellular Uptake Studies

Cellular uptake studies using high-performance liquid chromatography (HPLC) have been conducted on various active compounds derived from this structure. These studies are essential for understanding how effectively these compounds can penetrate cell membranes and exert their biological effects .

Summary of Applications

| Application Area | Key Findings |

|---|---|

| Pharmaceutical Development | Inhibits leukotriene D4 receptor; potential anti-inflammatory and cardiovascular applications |

| Antimicrobial Research | Significant inhibition against S. aureus and K. pneumonia; lower toxicity than standard antibiotics |

| Biochemical Studies | Favorable molecular interactions with CA IX; promising pharmacokinetic profiles |

Wirkmechanismus

L-648051 exerts its effects by blocking the leukotriene D4 receptor. This receptor is involved in the inflammatory response, and by inhibiting it, L-648051 can reduce inflammation and prevent arrhythmias. The molecular targets include the leukotriene D4 receptor and associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

L-648051 ist einzigartig in seiner spezifischen Antagonisierung des Leukotrien-D4-Rezeptors. Ähnliche Verbindungen umfassen:

Montelukast: Ein weiterer Leukotrien-Rezeptor-Antagonist, der zur Behandlung von Asthma und allergischer Rhinitis eingesetzt wird.

Zafirlukast: Ein Leukotrien-Rezeptor-Antagonist, der für ähnliche Indikationen wie Montelukast verwendet wird.

Pranlukast: Ein weiterer Leukotrien-Rezeptor-Antagonist mit ähnlichen Anwendungen. L-648051 zeichnet sich durch seine spezifische Bindungsaffinität und sein potenzielles Einsatzgebiet bei der Behandlung von Arrhythmien aus .

Biologische Aktivität

The compound 4-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl)-gamma-oxobenzenebutanoic acid is a complex organic molecule with potential therapeutic applications. Its biological activity is a subject of interest due to its structural features, which suggest various mechanisms of action. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a sulfonyl group, a gamma-oxobenzenebutanoic acid moiety, and an acetylated phenolic side chain. These functional groups are crucial for its biological interactions.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. This could lead to altered metabolic pathways relevant in disease states such as cancer and inflammation.

- Antioxidant Properties : The acetylated phenolic component may confer antioxidant properties, which can protect cells from oxidative stress and damage.

- Cell Proliferation Modulation : Preliminary studies suggest that this compound may influence cell proliferation rates, particularly in cancerous cells. This activity is often linked to the modulation of signaling pathways such as those involving histone deacetylases (HDACs).

Biological Activity Data

Research findings regarding the biological activity of this compound are summarized in the following table:

Case Studies

Several case studies have explored the effects of this compound on various biological systems:

- Case Study 1: Anticancer Properties

- Case Study 2: Antioxidative Effects

- Case Study 3: Enzyme Interaction

Eigenschaften

CAS-Nummer |

91541-18-3 |

|---|---|

Molekularformel |

C24H28O8S |

Molekulargewicht |

476.5 g/mol |

IUPAC-Name |

4-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfonyl]phenyl]-4-oxobutanoic acid |

InChI |

InChI=1S/C24H28O8S/c1-3-5-20-22(12-10-19(16(2)25)24(20)29)32-14-4-15-33(30,31)18-8-6-17(7-9-18)21(26)11-13-23(27)28/h6-10,12,29H,3-5,11,13-15H2,1-2H3,(H,27,28) |

InChI-Schlüssel |

ZAKKEARLDPTRLX-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCS(=O)(=O)C2=CC=C(C=C2)C(=O)CCC(=O)O |

Kanonische SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCS(=O)(=O)C2=CC=C(C=C2)C(=O)CCC(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

91541-18-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfonyl)-gamma-oxo-benzenebutanoic acid 4-APSOB L 648051 L-648051 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.